![molecular formula C4H5BrN4 B1303637 5-Bromopyrazine-2,3-diamine CAS No. 89123-58-0](/img/structure/B1303637.png)
5-Bromopyrazine-2,3-diamine
Overview
Description
5-Bromopyrazine-2,3-diamine, also known as 2,3-Diamino-5-bromopyrazine, is a chemical compound with the empirical formula C4H5BrN4 . It has a molecular weight of 189.01 . This compound is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 5-Bromopyrazine-2,3-diamine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 5th position and amino groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
5-Bromopyrazine-2,3-diamine is a solid compound . It has a melting point of 155 °C (dec.) (lit.) . It is soluble in hot water . The compound is light yellow to purple or light brown in color .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromopyrazine-2,3-diamine can be used in the preparation of various heterocyclic compounds . These compounds are crucial in the field of medicinal chemistry due to their wide range of biological activities.
Production of Imidazo[4,5-b]pyridine Derivatives
5-Bromopyrazine-2,3-diamine can react with benzaldehyde to produce 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound can further react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .
Antimicrobial Applications
The imidazo[4,5-b]pyridine derivatives synthesized from 5-Bromopyrazine-2,3-diamine have shown promising antimicrobial features . This makes it a valuable compound in the development of new antimicrobial agents.
Condensation–Dehydration Reactions
5-Bromopyrazine-2,3-diamine can undergo condensation–dehydration reactions with carboxylic acids or their equivalents . This reaction is a popular approach in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine .
Oxidative Conditions
5-Bromopyrazine-2,3-diamine can also react with aldehydes under oxidative conditions . This reaction is another popular method for synthesizing imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine .
Alkylation Reactions
The 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine produced from 5-Bromopyrazine-2,3-diamine can undergo alkylation reactions . This reaction gives two regioisomers, N3 and N4 .
Safety and Hazards
5-Bromopyrazine-2,3-diamine is classified as a hazardous compound. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .
Mechanism of Action
Target of Action
5-Bromopyrazine-2,3-diamine is a chemical compound with the empirical formula C4H5BrN4 It is known that the compound’s structure, which includes bromine and amine groups, allows it to interact with various biological targets .
Mode of Action
The bromine atom could potentially undergo nucleophilic substitution reactions, while the amine groups could engage in hydrogen bonding or act as a base .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability
Result of Action
Its potential to interact with various biological targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 5-Bromopyrazine-2,3-diamine can be influenced by various environmental factors. For instance, the pH of the environment could affect the protonation state of the amine groups, potentially influencing the compound’s reactivity. Additionally, the presence of other molecules could impact the compound’s stability and interactions with its targets .
properties
IUPAC Name |
5-bromopyrazine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYAUFLEMLTQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378131 | |
Record name | 5-bromopyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrazine-2,3-diamine | |
CAS RN |
89123-58-0 | |
Record name | 5-bromopyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diamino-5-bromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main use of 5-Bromopyrazine-2,3-diamine in the context of the presented research?
A1: The research article describes the use of 5-Bromopyrazine-2,3-diamine as a starting material for synthesizing various heterocyclic compounds. [] These compounds, specifically 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, were being investigated for their potential to amplify the activity of the antitumor antibiotic phleomycin. []
Q2: How successful were the synthesized compounds in amplifying the activity of phleomycin?
A2: The research primarily focused on the synthesis and characterization of the novel compounds. While the 1H-imidazo[4,5-b]pyrazines were tested for their ability to amplify phleomycin activity, they only showed slight activity. [] Further research would be needed to explore the structure-activity relationship and potentially enhance their activity.
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